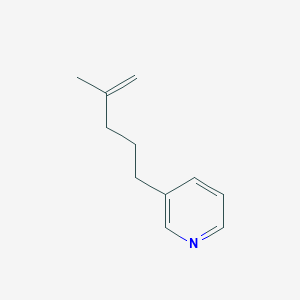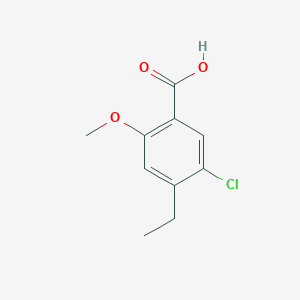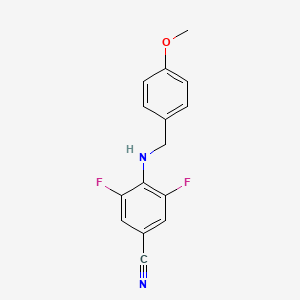
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid is a chemical compound that belongs to the class of naphthoic acids It is characterized by the presence of a nitro group at the third position and a carboxylic acid group at the first position on a tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid typically involves the nitration of 5,6,7,8-tetrahydro-1-naphthoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity.
化学反应分析
Types of Reactions
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Esterification: Methanol with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 3-Amino-5,6,7,8-tetrahydro-1-naphthoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 3-nitro-5,6,7,8-tetrahydro-1-naphthoate.
科学研究应用
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydro-1-naphthoic acid: Similar structure but different substitution pattern, leading to different chemical and biological properties.
3-Nitro-2-naphthoic acid: Similar nitro group but different ring structure, affecting its reactivity and applications.
Uniqueness
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid is unique due to the combination of the nitro group and the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14) |
InChI 键 |
BVDQINHNWYGVRM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=C(C=C2C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(1,3-Dioxan-2-yl)ethyl]piperidin-4-one](/img/structure/B8402045.png)










